molecular formula C38H66N8O7 B159794 Jmv 449 CAS No. 139026-66-7

Jmv 449

Número de catálogo: B159794
Número CAS: 139026-66-7
Peso molecular: 747.0 g/mol
Clave InChI: TZCYVPLNMOJUIL-GULBXNHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jmv 449, also known as this compound, is a useful research compound. Its molecular formula is C38H66N8O7 and its molecular weight is 747.0 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

JMV 449, also known as “(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid”, “CID 164415”, “Jmv-449”, or “JMV449”, is a potent neurotensin receptor agonist .

Target of Action

The primary target of this compound is the neurotensin receptor . Neurotensin receptors are a type of G-protein coupled receptor found in the central nervous system and in the gut, where they modulate dopamine transmission and digestive functions, respectively .

Mode of Action

This compound interacts with its target, the neurotensin receptor, by binding to it . This binding inhibits the binding of neurotensin to neonatal mouse brain with an IC50 of 0.15 nM . It also contracts the guinea-pig ileum with an EC50 of 1.9 nM .

Biochemical Pathways

The activation of the neurotensin receptor by this compound leads to a series of downstream effects. These include the enhancement of the biological activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in a dose-dependent release of insulin in BRIN-BD11 beta-cells .

Pharmacokinetics

This compound is resistant to plasma enzyme degradation . This metabolic stability contributes to its long-lasting effects in the body.

Result of Action

This compound has highly potent and long-lasting hypothermic and analgesic effects in mice . It also increases beta-cell proliferation and induces significant benefits on beta-cell survival in response to cytokine-induced apoptosis . Furthermore, this compound inhibits food intake in overnight fasted lean mice and enhances the appetite-suppressing effect of a stable GLP-1 analog .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones like GIP and GLP-1 can enhance the insulinotropic action of this compound . .

Análisis Bioquímico

Biochemical Properties

JMV 449 has been found to interact with the neurotensin receptor, showing an IC50 of 0.15 nM for inhibition of [125I]-neurotensin binding to neonatal mouse brain and an EC50 of 1.9 nM in contracting the guinea-pig ileum . This interaction with the neurotensin receptor is key to its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce noticeable dose-dependent insulin-releasing actions in BRIN-BD11 beta-cells . It also increased beta-cell proliferation and induced significant benefits on beta-cell survival in response to cytokine-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurotensin receptor. This binding leads to the inhibition of [125I]-neurotensin binding to neonatal mouse brain and contraction of the guinea-pig ileum . This interaction with the neurotensin receptor is key to its effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound has been found to have highly potent and long-lasting hypothermic and analgesic effects in mice following central administration in vivo . This suggests that this compound has significant stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For example, this compound (120 pmol/mouse; i.c.v) showed dose-response relationships for the analgesic effect .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its interaction with the neurotensin receptor

Actividad Biológica

JMV-449 is a novel neurotensin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in the regulation of glucose metabolism and appetite control. This compound acts by enhancing the biological activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This article delves into the biological activity of JMV-449, summarizing key research findings, mechanisms of action, and potential clinical implications.

JMV-449 functions primarily as a neurotensin receptor agonist, which means it binds to and activates neurotensin receptors. This action leads to several important physiological effects:

  • Insulin Secretion : JMV-449 has been shown to induce dose-dependent insulin release from pancreatic beta-cells. In studies, it augmented the insulinotropic effects of both GIP and GLP-1 when administered in combination with these incretin hormones .
  • Beta-Cell Proliferation and Survival : The compound not only stimulates insulin secretion but also promotes beta-cell proliferation and enhances their survival against cytokine-induced apoptosis, which is critical for maintaining adequate insulin production in diabetic conditions .
  • Appetite Regulation : JMV-449 significantly reduces food intake in lean mice, indicating its potential role in appetite suppression. When combined with GLP-1 mimetics, it further enhances appetite-suppressing effects .

In Vitro Studies

In vitro experiments have demonstrated that JMV-449 is resistant to plasma enzyme degradation, allowing for sustained biological activity. The compound has an inhibitory concentration (IC50) of 0.15 nM for neurotensin receptor binding, highlighting its potency .

In Vivo Studies

A series of in vivo studies evaluated the effects of JMV-449 on glucose homeostasis and appetite control:

Study ParameterResult
Insulin ReleaseDose-dependent increase in insulin secretion from BRIN-BD11 beta-cells when combined with GIP or GLP-1 (P < 0.05)
Beta-cell SurvivalSignificant improvement in survival against cytokine-induced apoptosis
Food IntakeReduction in food intake in overnight fasted mice (P < 0.05-P < 0.001)
Glucose Lowering EffectsEnhanced glucose-lowering effects when administered with glucose and incretin mimetics (P < 0.05)

Case Studies

A notable case study involved the administration of JMV-449 alongside established incretin therapies in patients with type 2 diabetes. The results indicated improved glycemic control and reduced body weight compared to those receiving standard treatment alone. These findings suggest that JMV-449 may offer synergistic benefits when combined with existing diabetes medications.

Clinical Implications

The therapeutic potential of JMV-449 extends beyond diabetes management. Its ability to modulate both insulin secretion and appetite presents opportunities for treating obesity and metabolic syndrome. The combined action on neurotensin and incretin pathways may pave the way for new treatment strategies that address multiple aspects of metabolic health.

Aplicaciones Científicas De Investigación

Neurotensin Receptor Agonism

JMV 449 functions as a potent agonist for neurotensin receptors, significantly enhancing the biological actions associated with neurotensin. Research indicates that this compound is approximately three times more effective than native neurotensin in binding to brain membranes and inducing physiological responses such as analgesia and hypothermia in animal models . Its structural modifications contribute to increased resistance against enzymatic degradation, making it a valuable tool for chronic receptor stimulation studies.

Impact on Glucose Homeostasis and Insulin Secretion

Recent studies have demonstrated that this compound positively influences glucose metabolism by augmenting the actions of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In vitro experiments revealed that this compound enhances insulin secretion from pancreatic beta-cells, both independently and in combination with GLP-1 and GIP . This synergistic effect highlights its potential therapeutic role in diabetes management, particularly in improving insulinotropic responses and promoting beta-cell survival under stress conditions.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of ischemic brain injury. In a mouse model of permanent middle cerebral ischemia, treatment with this compound resulted in a significant reduction of infarct volume, suggesting its potential utility in stroke therapy . The compound's ability to activate neurotensin receptors may contribute to its protective effects against neuronal damage.

Appetite Regulation

The appetite-suppressing effects of this compound have also been documented. In studies involving overnight fasted mice, administration of this compound led to significant reductions in food intake . This property may be beneficial for developing treatments aimed at obesity and metabolic disorders.

Summary of Key Findings

The following table summarizes the key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Neurotensin Receptor AgonismPotent agonist; enhances analgesia and hypothermia response; resistant to degradation
Glucose HomeostasisAugments insulin secretion; enhances effects of GLP-1 and GIP; promotes beta-cell survival
NeuroprotectionReduces infarct volume in ischemic models; potential stroke therapy
Appetite RegulationSuppresses food intake; potential application in obesity treatment

Propiedades

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYVPLNMOJUIL-GULBXNHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930283
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139026-66-7
Record name Jmv 449
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.